molecular formula C23H18F3N3O2S B304019 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B304019
M. Wt: 457.5 g/mol
InChI Key: BXCISXLHYJJQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfanylpyridine derivatives and has a molecular formula of C23H19F3N4O2S.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide is not yet fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide exhibits minimal toxicity to normal cells, indicating its potential as a selective anticancer agent. The compound has also been found to possess anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide in lab experiments is its potent antitumor activity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for the research and development of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide. One possible direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to further elucidate its mechanism of action to optimize its use in cancer treatment. Additionally, the compound's anti-inflammatory and antioxidant properties could be explored for the treatment of various inflammatory disorders.

Synthesis Methods

The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide involves the reaction of 4-(4-methylphenyl)thiazol-2-amine with 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-2-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide has shown potential applications in various scientific research fields. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide

Molecular Formula

C23H18F3N3O2S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H18F3N3O2S/c1-14-3-7-16(8-4-14)28-21(30)13-32-22-18(12-27)19(23(24,25)26)11-20(29-22)15-5-9-17(31-2)10-6-15/h3-11H,13H2,1-2H3,(H,28,30)

InChI Key

BXCISXLHYJJQOI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N

Origin of Product

United States

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